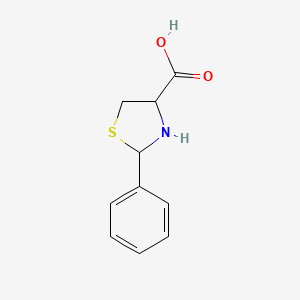

2-Phenylthiazolidine-4-carboxylic acid

Vue d'ensemble

Description

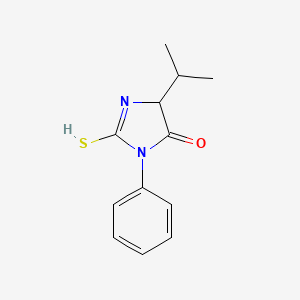

2-Phenylthiazolidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11NO2S . It has a molecular weight of 209.27 g/mol . The IUPAC name for this compound is 2-phenyl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) . The Canonical SMILES for this compound is C1C(NC(S1)C2=CC=CC=C2)C(=O)O . Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 433.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.7±3.0 kJ/mol and a flash point of 216.0±28.7 °C .Applications De Recherche Scientifique

Microwave-Assisted Synthesis : A study by Gao Wen-xiu (2007) explored the rapid synthesis of 2-phenylthiazolidine-4-carboxylic acid using microwave technology. The research demonstrated the efficacy of microwave technology in synthesizing optically active compounds, highlighting its simplicity, safety, rapidity, and high yield (Gao, 2007).

Epimerization Studies : Nagasawa, Goon, and Shirota (1981) studied the epimerization at the C-2 position of 2-substituted thiazolidine-4-carboxylic acids in neutral, protic solvents. This research provided insights into the stability and chemical behavior of these compounds (Nagasawa, Goon, & Shirota, 1981).

Antibacterial Applications : Song et al. (2009) synthesized 2-arylthiazolidine-4-carboxylic acid derivatives and evaluated their antibacterial activities. Some derivatives showed potent antibacterial activities, suggesting their potential use as antibacterial agents (Song et al., 2009).

Generation and Reactivity : Melo et al. (2004) investigated the generation and reactivity of a derivative of this compound, contributing to the understanding of its chemical reactivity and potential applications in synthesis (Melo et al., 2004).

Intramolecular Dipolar Cycloaddition : Another study by Melo et al. (1999) focused on the intramolecular 1,3-dipolar cycloaddition of mesoionic species derived from this compound. This research is significant for the synthesis of new 1H-pyrrolo[1,2-c]thiazole derivatives (Melo et al., 1999).

Determination Methods : Bradham, Catsimpoolas, and Wood (1965) described methods for determining 2-iminothiazolidine-4-carboxylic acid, which is related to this compound. This research provided techniques for analyzing such compounds in complex mixtures like urine (Bradham, Catsimpoolas, & Wood, 1965).

Anti-Cancer Activity : Kumar et al. (2013) synthesized spiropyrrolidine-oxindole derivatives from this compound and found that these derivatives exhibited promising anti-cancer activity against human breast cancer cell lines (Kumar et al., 2013).

Cysteine Precursors and Antitumor Agents : Recasens et al. (1992) investigated the use of 2-phenylthiazolidine-4-carboxylate as a cysteine precursor and its effects on tumor growth in rats. The study provided insights into the biochemical and physiological implications of these compounds (Recasens et al., 1992).

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals used by early discovery researchers .

Mode of Action

It’s known that carboxylic acids, which this compound is a derivative of, can undergo nucleophilic acyl substitution reactions . This involves the carboxylic acid reacting with a nucleophile, leading to a substitution at the acyl carbon .

Biochemical Pathways

Derivatives of this compound have been studied for their radioprotective properties , suggesting potential involvement in pathways related to DNA repair and cellular response to radiation .

Result of Action

Studies on its derivatives suggest potential radioprotective effects .

Safety and Hazards

2-Phenylthiazolidine-4-carboxylic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation persists, seek medical advice .

Analyse Biochimique

Cellular Effects

Some studies suggest that it may have radioprotective properties . This suggests that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it might affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284363 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-21-6 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-phenylthiazolidine-4-carboxylic acid derivatives in medicinal chemistry?

A1: Research suggests that derivatives of this compound exhibit promising anti-cancer activity. Specifically, spiropyrrolidine-oxindole derivatives, synthesized via a 1,3-dipolar cycloaddition reaction involving this compound, have shown efficacy against human breast cancer cell lines []. Additionally, studies have investigated the radioprotective properties of this compound derivatives [, ].

Q2: How does the structure of this compound lend itself to the synthesis of diverse derivatives?

A2: The structure of this compound contains both a thiazolidine ring and a carboxylic acid functional group, offering multiple sites for chemical modification. This allows for the introduction of various substituents and the formation of diverse derivatives. For instance, researchers have synthesized S-methylmethionine sulfonium (SMMS) derivatives by modifying the carboxylic acid group. These derivatives demonstrated skin-protective effects against ultraviolet radiation [].

Q3: Can you provide an example of a specific reaction involving this compound and discuss its significance?

A3: One notable reaction is the generation of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates from N-acyl derivatives of (2R,4R)-2-phenylthiazolidine-4-carboxylic acid [, ]. These mesoionic compounds can undergo intramolecular 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. This reaction is particularly significant as it offers a route to enantiomerically pure compounds, which are highly desirable in pharmaceutical research [].

Q4: Has the structure of any this compound derivative been confirmed by X-ray crystallography?

A4: Yes, the structures of methyl (2R,4R)-N-ethoxyoxalyl-2-phenylthiazoliddine-4-carboxylate [] and a specific 1H-pyrrolo[1,2-c]thiazole derivative (8a) synthesized from a this compound precursor have been determined by X-ray crystallography []. This structural information is crucial for understanding the stereochemistry and conformation of these compounds, which can influence their biological activity and interactions with target molecules.

Q5: Are there alternative synthetic approaches to this compound beyond traditional methods?

A5: Yes, researchers have explored the use of microwave irradiation to synthesize this compound from L-cysteine []. This method demonstrated advantages in terms of reaction speed, safety, and yield compared to conventional heating methods. The successful application of microwave technology in this synthesis highlights its potential for preparing optically active compounds more efficiently.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B7775475.png)

![[2-(1-Adamantylthio)ethyl]amine hydrochloride](/img/structure/B7775515.png)